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2,3-Dibromo-3,3-difluoroprop-1-ene

Cat. No.: B1607821
CAS No.: 677-35-0
M. Wt: 235.85 g/mol
InChI Key: XWOGOZVYKBOSPJ-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine and Organobromine Chemistry Paradigms

The study of organofluorine and organobromine compounds constitutes a vast and dynamic area of chemical research. The incorporation of fluorine and bromine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netwesleyan.edu

Organofluorine Chemistry: The presence of the gem-difluoro group (CF₂) on the C3 carbon of 2,3-Dibromo-3,3-difluoroprop-1-ene is particularly noteworthy. The high electronegativity of fluorine atoms creates a strong polarization of the C-F bonds, influencing the electron density of the entire molecule. nih.gov This can lead to unique reactivity and metabolic stability in more complex molecules derived from this compound. nih.gov Gem-difluoroalkenes are recognized as valuable building blocks in the synthesis of complex fluorinated compounds, including pharmaceuticals and agrochemicals. nih.govacs.orgnih.gov

Organobromine Chemistry: The vicinal dibromide arrangement on C2 and C3 offers a versatile handle for a variety of chemical transformations. Bromine atoms are excellent leaving groups, and their presence allows for dehydrobromination reactions to form alkynes or substitution reactions to introduce other functional groups. libretexts.orglibretexts.org The vicinal arrangement also allows for dehalogenation reactions to regenerate an alkene, a process that can be useful in certain synthetic strategies. libretexts.org

The combination of both fluorine and bromine substituents in this compound creates a molecule with a rich and complex reactivity profile, making it a potentially valuable intermediate in the synthesis of novel and highly functionalized organic compounds.

Significance as a Highly Functionalized Olefinic System

Olefins, or alkenes, are fundamental building blocks in organic synthesis, and the introduction of multiple functional groups enhances their utility. researchgate.netacs.orgnih.govresearchgate.netnih.gov this compound can be classified as a highly functionalized olefin due to the presence of the vinyl group and the four halogen atoms.

The olefinic double bond provides a site for a wide range of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. chemguide.co.ukyoutube.com The presence of the adjacent bromine and fluorine atoms will electronically influence the reactivity of this double bond.

The combination of a reactive double bond with the potential for further transformations at the halogenated carbon centers makes this compound a versatile platform for the construction of complex molecular architectures. The ability to selectively manipulate the different functional groups is a key aspect of its potential synthetic utility.

Historical Development and Early Research Trajectories Pertaining to Polyhalogenated Alkenes

The study of polyhalogenated alkanes and alkenes has a long history, driven by their diverse applications, from anesthetics to refrigerants and synthetic intermediates. libretexts.org Early research often focused on the synthesis and reactivity of compounds like chloroform (B151607) and halothane. libretexts.org

The development of methods for the synthesis of polyhalogenated propenes has been an area of continuous interest. Dehydrohalogenation of polyhalogenated propanes is a common strategy. libretexts.orglibretexts.orgorgsyn.org For instance, 2,3-dibromopropene (B1205560) can be prepared by the action of a base on tribromopropane. orgsyn.org It is plausible that a similar approach, starting from a suitable polyhalogenated propane (B168953), could be employed for the synthesis of this compound. A known synthetic route to this compound starts from 1,2,3-tribromo-1,1-difluoropropane. chemicalbook.com

Studies on the mutagenic effects of halogenated propenes have also been conducted, highlighting the importance of understanding the biological activity of this class of compounds. nih.gov

Structural and Electronic Characteristics Governing Reactivity (Theoretical Frameworks)

The reactivity of this compound is governed by the interplay of its structural and electronic features. Theoretical and computational chemistry provide valuable tools for understanding these characteristics. nih.govresearchgate.netunive.itmdpi.comresearchgate.net

Inductive and Resonance Effects:

Fluorine: The two fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This will significantly polarize the C-F bonds and influence the electron density of the adjacent carbon atoms.

Bromine: The bromine atoms at C2 and C3 also have an electron-withdrawing inductive effect, though less pronounced than fluorine. They can also participate in resonance by donating a lone pair of electrons (+R effect), which might influence the reactivity of the double bond.

Alkene: The double bond itself can participate in resonance and is a site of high electron density, making it susceptible to electrophilic attack.

Bond Strengths and Polarities: The C-F bonds are exceptionally strong, while the C-Br bonds are weaker and more easily cleaved. This difference in bond strength is a key factor in predicting the selectivity of reactions. The polarity of the various bonds within the molecule will also dictate the sites of nucleophilic and electrophilic attack.

Stereochemistry: The presence of a chiral center at C2 in this compound means that it can exist as a pair of enantiomers. The stereochemistry of reactions involving this compound will be an important consideration in any synthetic application.

A summary of the key structural and electronic features is presented in the table below.

FeatureDescriptionPredicted Impact on Reactivity
gem-Difluoro Group Two fluorine atoms on the same carbon (C3).Strong electron-withdrawing inductive effect, polarization of adjacent bonds, potential for unique reactivity. nih.gov
Vicinal Dibromo Group Two bromine atoms on adjacent carbons (C2 and C3).Good leaving groups, allowing for elimination and substitution reactions. libretexts.org
Terminal Alkene A carbon-carbon double bond at the end of the chain.Site for electrophilic addition reactions. chemguide.co.uk
Chiral Center The C2 carbon is a stereocenter.The molecule is chiral and can exist as enantiomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Br2F2 B1607821 2,3-Dibromo-3,3-difluoroprop-1-ene CAS No. 677-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-3,3-difluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2F2/c1-2(4)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGOZVYKBOSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371582
Record name 2,3-dibromo-3,3-difluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677-35-0
Record name 2,3-dibromo-3,3-difluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3 Dibromo 3,3 Difluoroprop 1 Ene

Strategic Approaches to Carbon-Carbon Double Bond Formation with Halogen Substitution

The creation of a carbon-carbon double bond in a molecule that also contains multiple halogen atoms requires careful strategic planning to control both the position (regioselectivity) and the spatial arrangement (stereoselectivity) of the atoms.

Regioselective and Stereoselective Synthetic Pathways

Regioselectivity refers to the preference for forming a bond in one specific location over other possible locations. For instance, in the addition of an acid like hydrochloric acid (HCl) to propene, the major product is 2-chloropropane, where the chlorine atom attaches to the more substituted carbon atom, a principle known as Markovnikov's Rule. masterorganicchemistry.com This selectivity arises from the relative stability of the intermediate carbocations. masterorganicchemistry.com

Stereoselectivity, on the other hand, deals with the preferential formation of one stereoisomer over another. masterorganicchemistry.com Many reactions, including those used to synthesize halogenated natural products, rely on stereospecific reactions where the mechanism dictates a particular stereochemical outcome. nih.govresearchgate.net For example, the addition of bromine to an alkene typically proceeds through an anti-addition, where the two bromine atoms add to opposite faces of the double bond. researchgate.netmasterorganicchemistry.com This is due to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.com

In the context of synthesizing complex molecules, chemists often employ methods that offer high control over both regio- and stereochemistry. nih.gov This can involve substrate control, where the structure of the starting material directs the outcome, or the use of specific reagents and catalysts. nih.gov

Precursor-Based Elaboration Techniques

A common and effective strategy in organic synthesis is the use of a well-defined precursor molecule that can be systematically modified or elaborated to achieve the final target compound. This approach allows for the introduction of functional groups in a controlled manner. For instance, the synthesis of 1,3-dibromopyrene, a precursor for various pyrene (B120774) derivatives, was achieved in a high-yielding, multi-step process starting from 1-methoxypyrene. nih.gov This precursor-based approach has also been instrumental in the multigram synthesis of advanced building blocks like 6,6-difluorospiro[3.3]heptane derivatives, starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.gov

In a similar vein, the synthesis of 2,3-dibromo-1-(phenylsulfonyl)-1-propene (DBP) has been improved through a convenient one-pot propargylation and oxidation of thiophenol, followed by isomerization and bromination. researchgate.netorgsyn.org This highlights how a precursor can be efficiently transformed into a more complex, functionalized molecule. The synthesis of 2,3-dibromopropene (B1205560) itself can be achieved by reacting 1,2,3-tribromopropane (B147538) with a base like sodium hydroxide. orgsyn.org

A plausible precursor-based approach to 2,3-Dibromo-3,3-difluoroprop-1-ene could involve the dehydrohalogenation of a saturated precursor like 1,2,3-tribromo-1,1-difluoropropane. chemicalbook.com

Bromination and Fluorination Strategies in Olefinic Systems

The introduction of bromine and fluorine atoms into molecules containing carbon-carbon double bonds (olefinic systems) is a critical aspect of synthesizing halogenated compounds. Various methods exist, each with its own advantages and mechanistic pathways.

Electrophilic and Radical Bromination Methodologies

The addition of bromine (Br₂) to an alkene is a classic example of an electrophilic addition reaction. youtube.comlibretexts.org As the bromine molecule approaches the electron-rich double bond, the bond in the bromine molecule becomes polarized, allowing one bromine atom to act as an electrophile. libretexts.orgyoutube.com This leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion from the opposite side, resulting in anti-addition of the two bromine atoms. masterorganicchemistry.com This reaction is often carried out in an inert solvent like carbon tetrachloride (CCl₄) to avoid the formation of byproducts. masterorganicchemistry.com The disappearance of the characteristic orange color of bromine water serves as a qualitative test for the presence of alkenes. youtube.com

In some cases, bromination can also proceed through a free radical mechanism, particularly when initiated by light. masterorganicchemistry.com Radical reactions involve intermediates with unpaired electrons and can sometimes lead to different product distributions compared to electrophilic pathways. For example, the reaction of N-bromosuccinimide (NBS) in the presence of an acid can be used for the dibromination of unsaturated carbonyl compounds. rsc.org

The reactivity of perfluoroalkenes with halogens can differ from their non-fluorinated counterparts. While some perfluoroalkenes undergo free radical additions with halogens, others may not react under ionic conditions. researchgate.net

Selective Fluorination Techniques for Alkene Systems

The introduction of fluorine into organic molecules is of great interest due to the unique properties it imparts. Selective fluorination of alkenes can be achieved using various reagents and strategies. Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are widely used. organic-chemistry.orgnih.gov Selectfluor is a stable, solid reagent that can deliver an electrophilic fluorine atom to a double bond. nih.gov Mechanistic studies on the fluorination of enol esters with Selectfluor suggest a polar, two-electron process that proceeds through an oxygen-stabilized carbenium ion intermediate, rather than a single-electron transfer (SET) pathway involving radical intermediates. nih.gov

These electrophilic fluorination reactions can be highly selective and have been used to synthesize a variety of fluorinated compounds, including bicyclic oxyfluorination products through a Wagner-Meerwein rearrangement. nih.gov The development of methods for the selective fluorination of C-H bonds has also opened up new avenues for creating complex fluorinated molecules. chemistryworld.com

Multi-Component and Cascade Reaction Sequences for Compound Assembly

To enhance synthetic efficiency, chemists often employ multi-component reactions (MCRs) and cascade (or tandem) reactions. MCRs involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates most of the atoms from the starting materials. tcichemicals.comwikipedia.org This approach is highly atom-economical and can significantly reduce the number of synthetic steps. tcichemicals.com Famous examples of MCRs include the Strecker synthesis of amino acids and the Hantzsch pyridine (B92270) synthesis. tcichemicals.comwikipedia.org

Cascade reactions, on the other hand, involve a sequence of two or more transformations that occur in a single pot without the need to isolate intermediates. researchgate.net These reactions can be initiated by a single event and proceed through a series of intramolecular or intermolecular steps to rapidly build molecular complexity. For instance, a three-component cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates has been developed for the synthesis of tetrahydroindoles. nih.gov Similarly, tandem reactions involving the functionalization of 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester have been used to create complex lactones and pyrazolinones. rsc.org

While specific multi-component or cascade reactions for the direct synthesis of this compound are not prominently documented, the principles of these efficient synthetic strategies could be applied to develop novel and streamlined routes to this and other highly halogenated compounds.

Mechanistic Investigations into Synthetic Transformations

The synthesis of this compound is believed to proceed through a multi-step mechanism, primarily involving the electrophilic addition of bromine to a difluorinated propene precursor. The presence of fluorine atoms on the alkene significantly influences the reaction's pathway and regioselectivity.

The reaction is initiated by the polarization of the bromine molecule as it approaches the electron-rich double bond of the alkene, creating an electrophilic bromine species. chemguide.co.uk This leads to the formation of a cyclic bromonium ion intermediate, a three-membered ring containing a positively charged bromine atom. This intermediate is a key feature in the halogenation of many alkenes. chemguide.co.uk

The regioselectivity of the subsequent nucleophilic attack by a bromide ion is a critical determinant of the final product structure. In the case of an unsymmetrical alkene like a difluoropropene, the attack will preferentially occur at the more electrophilic carbon atom of the bromonium ion. The electron-withdrawing nature of the two fluorine atoms at the C-3 position would destabilize any adjacent positive charge, thus directing the bromide ion to attack the C-2 position. This results in the formation of a vicinal dibromide.

Computational studies on the bromination of halogenated alkenes suggest that the reaction can be complex, potentially involving more than one molecule of bromine. researchgate.net One proposed mechanism involves the formation of a Br₃⁻ species which then acts as the nucleophile, attacking the bromonium ion in a trans-addition. researchgate.net

An alternative pathway to consider, particularly under UV light or in the presence of radical initiators, is a free-radical addition mechanism. byjus.comyoutube.comwikipedia.org This would involve the homolytic cleavage of the Br-Br bond to form bromine radicals. byjus.com These radicals would then add to the double bond. The stability of the resulting carbon radical intermediate would govern the regioselectivity of the addition. youtube.comyoutube.com A bromine radical would likely add to the C-2 position to form a more stable radical at the C-3 position, which is stabilized by the two fluorine atoms. Subsequent reaction with another molecule of bromine would yield the final product.

The specific reaction conditions, such as solvent polarity and the presence or absence of light, will likely determine which mechanism—electrophilic or free-radical—predominates.

Green Chemistry and Sustainable Synthesis Principles in Halogenated Alkene Production

The production of halogenated alkenes, including this compound, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. The goal is to develop more sustainable synthetic routes that minimize environmental impact and improve safety.

A key focus of green chemistry is the replacement of hazardous solvents with more benign alternatives. nih.govwikipedia.orgjk-sci.com Traditional halogenation reactions often employ chlorinated solvents like carbon tetrachloride or dichloromethane. chemguide.co.uk Greener approaches advocate for the use of less toxic and more environmentally friendly solvents such as alcohols (methanol, ethanol), water, or even solvent-free conditions where feasible. cdnsciencepub.comresearchgate.net

The choice of halogenating agent is another critical aspect. Elemental bromine is highly corrosive and hazardous. Green chemistry encourages the use of alternative brominating agents or in-situ generation of bromine. One such method involves the use of hydrobromic acid in combination with an oxidant like hydrogen peroxide, which has the significant advantage of producing water as its only byproduct. cdnsciencepub.comresearchgate.net

Phase-transfer catalysis (PTC) represents another important green chemistry tool that can be applied to the synthesis of halogenated alkenes. nih.govresearchgate.netcrdeepjournal.org PTC can facilitate reactions between reactants that are in different phases (e.g., an aqueous phase and an organic phase), often leading to increased reaction rates, milder reaction conditions, and reduced side product formation. crdeepjournal.org In the context of synthesizing compounds like this compound, a phase-transfer catalyst could be employed in the dehydrobromination step to improve efficiency and yield. google.com For instance, quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts. crdeepjournal.org

The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, are also central to green synthesis design. By carefully selecting reagents and reaction pathways, the generation of waste can be significantly minimized.

Below is a table summarizing some green chemistry approaches applicable to halogenated alkene synthesis:

Table 1: Green Chemistry Principles in Halogenated Alkene Synthesis
Principle Conventional Method Green Alternative Benefit
Solvent Choice Halogenated solvents (e.g., CCl₄, CH₂Cl₂) Water, Alcohols (Ethanol, Methanol), Solvent-free Reduced toxicity and environmental impact. nih.govcdnsciencepub.comresearchgate.net
Reagent Selection Elemental Bromine (Br₂) HBr/H₂O₂ Safer reagents, water as a benign byproduct. cdnsciencepub.comresearchgate.net
Catalysis Stoichiometric reagents Phase-Transfer Catalysis (PTC) Increased reaction efficiency, milder conditions, reduced waste. nih.govresearchgate.netcrdeepjournal.org
Atom Economy Reactions with poor atom economy Designing synthetic routes to maximize incorporation of starting materials into the product Minimization of chemical waste.

The application of these green chemistry principles is crucial for the future of sustainable chemical manufacturing of halogenated compounds.

Elucidating the Reactivity and Mechanistic Pathways of 2,3 Dibromo 3,3 Difluoroprop 1 Ene

Electrophilic Addition Reactions: Regioselectivity and Stereochemical Control

Electrophilic addition reactions to the double bond of 2,3-dibromo-3,3-difluoroprop-1-ene are governed by the electronic effects of the substituents. The regioselectivity of these reactions is a critical aspect, determining which of the two double-bonded carbons forms a new bond with the electrophile.

Generally, in the electrophilic addition of hydrohalic acids (like HBr) to unsymmetrical alkenes, the reaction proceeds via the formation of the more stable carbocation intermediate, a principle known as Markovnikov's rule. lumenlearning.comchemistrysteps.com For this compound, the C-2 carbon is bonded to a bromine atom and the C-1 carbon is part of a vinyl group. The stability of the potential carbocation intermediates at C-1 and C-2 will dictate the preferred site of electrophilic attack. The electron-withdrawing nature of the bromine and the difluoromethyl group can influence the carbocation stability, potentially leading to specific regiochemical outcomes. lumenlearning.comchemistrysteps.com

Stereochemical control in these additions depends on the mechanism. For instance, reactions proceeding through a planar carbocation intermediate often result in a mixture of syn and anti addition products, as the nucleophile can attack from either face of the carbocation. masterorganicchemistry.commasterorganicchemistry.com However, if a bridged halonium ion is formed, as is common in the addition of halogens like Br₂, anti-addition is typically observed, leading to a specific stereoisomer. chemistrysteps.com

Table 1: Regioselectivity in Electrophilic Addition Reactions

ReagentMajor Product RegioisomerMechanistic Rationale
HBr2,3-Dibromo-1-bromo-3,3-difluoropropaneFormation of the more stable carbocation intermediate (Markovnikov's rule). lumenlearning.comchemistrysteps.com
Br₂1,2,3-Tribromo-3,3-difluoropropaneFormation of a bridged bromonium ion intermediate. chemistrysteps.com

Nucleophilic Substitution and Addition Processes

Nucleophilic attack on this compound can occur at two primary sites: the sp³-hybridized carbon bearing the two fluorine atoms and a bromine atom (an α-substitution) or the sp²-hybridized carbon of the double bond (a γ-substitution). The regioselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

In the presence of soft nucleophiles and a palladium catalyst, 3-substituted 1,1-difluoroalkenes are exclusively formed, indicating a γ-substitution pathway. pharm.or.jp This suggests the reaction proceeds through a (difluoroallyl)palladium complex intermediate. pharm.or.jp However, with certain nitrogen nucleophiles, such as the sodium salts of sulfonamides, the attack can predominantly occur at the α-position. pharm.or.jp

The mechanism of nucleophilic substitution can be either Sₙ1 or Sₙ2, depending on the substrate, nucleophile, leaving group, and solvent. ksu.edu.sa An Sₙ1 reaction proceeds through a carbocation intermediate, while an Sₙ2 reaction involves a backside attack by the nucleophile. ksu.edu.sa The choice of solvent is also crucial; polar protic solvents favor Sₙ1 reactions, while polar aprotic solvents favor Sₙ2 reactions. ksu.edu.sa

Radical Reactions and Photochemical Transformations

The presence of bromine atoms in this compound makes it susceptible to radical reactions, which can be initiated by light (photochemical transformations) or radical initiators. Radical bromination of related 3-substituted 1,1-difluoroalkenes is a known method to introduce a bromine atom at the allylic position, suggesting that this compound could undergo similar radical-mediated transformations. pharm.or.jp

Photoredox catalysis can also be employed to activate C-F bonds in gem-difluoroalkenes, leading to the formation of radical intermediates that can participate in various coupling reactions. nih.gov This opens up possibilities for the functionalization of this compound under mild, light-mediated conditions.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, with its vinyl and allyl bromide functionalities, is a versatile substrate for such transformations.

Palladium-catalyzed cross-coupling reactions with soft carbon nucleophiles, such as organozinc and organotin reagents, have been shown to proceed with high regioselectivity to yield 3-substituted 1,1-difluoroalkenes. pharm.or.jp The reaction mechanism likely involves the oxidative addition of the C-Br bond to a low-valent palladium species, followed by transmetalation and reductive elimination. rhhz.net

Furthermore, transition metal catalysts, including those based on rhodium and ruthenium, can promote the functionalization of gem-difluoroalkenes through C-H bond activation and C-F bond cleavage, leading to a variety of substituted monofluoroalkenes. nih.gov These methods offer alternative pathways for the selective modification of the fluorinated portion of the molecule. The choice of ligand in palladium-catalyzed reactions can also influence the regio- and stereoselectivity of the cross-coupling. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions

Catalyst SystemNucleophile/ReagentProduct TypeReference
Pd(OAc)₂/PPh₃Soft carbon nucleophiles3-Substituted 1,1-difluoroalkenes pharm.or.jp
Rh(III) catalystIndolesC2-alkylated indoles nih.gov
Ru-based catalystIndoles1,2-Diarylsubstituted monofluoroalkenes nih.gov
Pd(OAc)₂/DPPEAlkynylaluminumsAryl substituted conjugated enediynes nih.gov
Pd₂(dba)₃/TFPAlkynylaluminumsUnsymmetrical 1,3-diynes nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, [2+1] Cycloadditions)

The double bond in this compound can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a substrate in other cycloaddition processes. The Diels-Alder reaction is a powerful method for constructing six-membered rings and proceeds between a conjugated diene and a dienophile. wikipedia.orgvaia.com The stereochemistry of the starting dienophile is retained in the product. masterorganicchemistry.comyoutube.com

The electron-withdrawing nature of the bromo and difluoromethyl groups in this compound would likely enhance its reactivity as a dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com

[3+2] Cycloaddition reactions, involving 1,3-dipoles such as nitrile oxides or nitrones, are also possible. nih.govbibliotekanauki.plyoutube.com These reactions lead to the formation of five-membered heterocyclic rings. nih.govyoutube.com The regioselectivity of these reactions is influenced by the electronic properties of both the 1,3-dipole and the dipolarophile. nih.govnih.gov

Rearrangement Pathways and Isomerization Dynamics

Under certain conditions, molecules like this compound can undergo rearrangements. For instance, in electrophilic additions that proceed through a carbocation intermediate, rearrangements such as hydride or alkyl shifts can occur to form a more stable carbocation before the nucleophile attacks. masterorganicchemistry.com

Isomerization of the double bond is another potential pathway, although less common for simple alkenes without specific catalysts or reaction conditions. The relative stability of the potential isomers would be a key factor in determining the feasibility of such a process.

Kinetics and Thermodynamic Profiling of Key Transformations

The rates of the reactions involving this compound are influenced by several factors, including the concentrations of the reactants, temperature, and the presence of catalysts. For example, in nucleophilic substitution reactions, the rate can depend on the concentration of both the substrate and the nucleophile (in Sₙ2 reactions) or only on the substrate concentration (in Sₙ1 reactions). ksu.edu.sa

Kinetic studies of cycloaddition reactions, such as the Diels-Alder reaction, can provide valuable information about the activation parameters (enthalpy and entropy of activation), which in turn shed light on the reaction mechanism. beilstein-journals.orgcore.ac.uk For instance, a highly negative entropy of activation is characteristic of a concerted mechanism where two molecules come together to form a more ordered transition state. core.ac.uk

The thermodynamic profile of a reaction determines the position of the equilibrium and the relative stability of the products. Reactions with a negative Gibbs free energy change are spontaneous and favor product formation. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional and Multi-nuclei Techniques for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2,3-Dibromo-3,3-difluoroprop-1-ene, offering unparalleled insight into the connectivity and spatial arrangement of its atoms.

¹H and ¹³C NMR for Carbon Skeleton and Proton Environment Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the basic structure of the molecule. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, including their number, connectivity to adjacent protons (spin-spin coupling), and electronic surroundings. For this compound (C₃H₂Br₂F₂), the vinylic protons (=CH₂) would be expected to show distinct chemical shifts and coupling patterns.

¹³C NMR complements this by probing the carbon framework. Each unique carbon atom in the molecule will produce a distinct signal, with its chemical shift influenced by the attached atoms. The presence of highly electronegative fluorine and bromine atoms would significantly deshield the adjacent carbon atoms, shifting their signals to a lower field (higher ppm values).

Due to the lack of specific experimental data in the public domain for this compound, a detailed table of chemical shifts and coupling constants cannot be provided at this time.

¹⁹F NMR for Fluorine-Containing Moiety Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a critical tool for characterizing the difluorinated carbon center. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting subtle differences in the fluorine environments. The spectrum would reveal a single resonance for the two equivalent fluorine atoms in the -CF₂Br group, with its chemical shift being highly informative about the electronic environment. Furthermore, coupling between the fluorine nuclei and any nearby protons (H-F coupling) would provide valuable structural information.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. synquestlabs.com

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, between the geminal protons of the vinyl group and any vicinal protons. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the vinylic protons to their corresponding carbon atom. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is crucial for identifying the connectivity across the quaternary, bromine- and fluorine-bearing carbon atom to the vinylic part of the molecule. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies for Molecular Formula Confirmation and Structural Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, and thus its elemental composition, with a high degree of accuracy. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum, leading to a distinctive M, M+2, and M+4 pattern for the molecular ion peak, confirming the presence of two bromine atoms.

Fragmentation analysis, where the molecular ion is broken down into smaller charged fragments, provides a "fingerprint" of the molecule's structure. The masses of the observed fragment ions can be used to deduce the step-by-step loss of atoms and functional groups, further corroborating the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, leading to distinct bands in the IR spectrum. For this compound, key expected vibrational bands would include:

C=C stretching of the alkene group.

C-H stretching and bending of the vinylic hydrogens.

C-F stretching frequencies, which are typically strong and found in the 1000-1400 cm⁻¹ region.

C-Br stretching, which appears at lower frequencies.

Raman spectroscopy, which relies on the scattering of light, is particularly useful for analyzing symmetric vibrations and C=C bonds, which may show weak absorption in the IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is highly effective for assessing the purity of a this compound sample by separating it from any impurities or starting materials. The retention time from the GC provides a characteristic identifier, while the mass spectrum of the eluting compound confirms its identity. GC-MS is also an invaluable tool for monitoring the progress of chemical reactions involving this compound, allowing for the identification of intermediates and final products.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of derivatives of this compound, this methodology provides invaluable insights into the molecular conformation, stereochemistry, and intermolecular interactions that govern the solid-state packing of these compounds. The precise structural data obtained from X-ray diffraction studies are crucial for understanding reaction mechanisms, predicting material properties, and designing new molecules with desired functionalities.

Research into the reactivity of the parent compound has led to the synthesis of various derivatives, and for some of these, single-crystal X-ray analysis has been successfully employed to elucidate their structures. A notable example is the investigation of the bromination product of a chalcone (B49325) precursor, which results in a saturated propane (B168953) derivative.

One such derivative, 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one, has been synthesized and its crystal structure determined. researchgate.net The study of this compound reveals specific conformational features and intermolecular contacts that are of significant chemical interest. The dihedral angle between the two 4-fluorophenyl rings is a key structural parameter, and the torsion angle of the Br-C-C-Br moiety provides direct evidence of the stereochemical outcome of the addition reaction. researchgate.net Weak intermolecular interactions, such as C-Br···π interactions, have also been identified, playing a role in the stabilization of the crystal lattice. researchgate.net

The crystallographic data for this derivative are summarized in the interactive table below, providing a quantitative description of its solid-state structure.

Interactive Table: Crystallographic Data for 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one

ParameterValue
Chemical FormulaC₁₅H₁₀Br₂F₂O
Molecular Weight404.05 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.7381 (13)
b (Å)9.909 (2)
c (Å)12.575 (3)
α (°)75.324 (3)
β (°)81.334 (3)
γ (°)86.012 (3)
Volume (ų)682.9 (3)
Z2
Br-C-C-Br Torsion Angle (°)176.9 (7)
Dihedral angle between rings (°)5.7 (5)

Table based on crystallographic data reported for 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one. researchgate.net

This detailed structural information is fundamental for a comprehensive understanding of the chemical transformations of this compound and for the rational design of new materials based on its derivatives.

Role As a Precursor and Synthetic Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Diverse Organofluorine Compounds

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluoro (-CF2-) group, in particular, is of high interest as it can serve as a bioisostere for metabolically labile ethers or ketones and can block oxidation at benzylic positions. nsf.gov 2,3-Dibromo-3,3-difluoroprop-1-ene serves as a key precursor for installing the 3,3-difluoroprop-1-ene (B1253990) group into various molecular scaffolds, primarily through cross-coupling and nucleophilic substitution reactions.

While direct research on this compound is limited, the well-documented reactivity of its close isomer, 3-bromo-3,3-difluoroprop-1-ene (B1268304) (BDFP), provides a clear blueprint for its synthetic potential. Palladium-catalyzed cross-coupling reactions are a primary method for forming new carbon-carbon bonds. For instance, BDFP has been successfully used in Suzuki-type couplings with organoborons, offering a facile route to gem-difluoroallylated arenes and heteroarenes. acs.org This reaction is notable for its high efficiency and regioselectivity, proceeding with low catalyst loadings and demonstrating broad substrate scope. acs.org

Another significant transformation is the indium-mediated allylation of aldehydes. researchgate.net In this reaction, the reagent effectively acts as a gem-difluoroallyl anion equivalent, attacking the carbonyl carbon to form 1-substituted-2,2-difluorobut-3-en-1-ols. researchgate.net This method is highly chemoselective for aldehydes over ketones and proceeds under mild conditions. researchgate.net These established reactions for BDFP are directly applicable to this compound, which could offer alternative or complementary reactivity patterns due to the additional vinylic bromine.

Table 1: Representative Synthesis of Organofluorine Compounds Using a Difluoroallyl Bromide Precursor
PrecursorReactantKey Reagents/CatalystProduct TypeReference
3-Bromo-3,3-difluoroprop-1-eneArylboronic AcidsPalladium Catalyst (e.g., Pd(dppf)Cl₂)gem-Difluoroallyl Arenes acs.org
3-Bromo-3,3-difluoroprop-1-eneAldehydesIndium metal1-substituted-2,2-difluorobut-3-en-1-ols researchgate.net
3-Bromo-3,3-difluoroprop-1-eneAryl HalidesPd Catalyst, CuCl, PCy₃, NaOt-Bugem-Difluoroallyl Arenes nsf.gov

Application in the Construction of Halogenated Heterocyclic Systems

The rigid frameworks of heterocyclic compounds are privileged structures in medicinal chemistry and materials science. The introduction of fluorine and bromine into these rings can significantly enhance biological activity or tune material properties. This compound is an ideal starting material for constructing such halogenated heterocycles through cycloaddition reactions or tandem substitution-cyclization sequences.

The vinyl bromide and the adjacent double bond of the scaffold can participate as a 2-carbon component in various cycloaddition reactions. For example, [3+2] dipolar cycloadditions with 1,3-dipoles like nitrones or azides could yield five-membered fluorinated and brominated heterocycles. uchicago.edu Furthermore, silver-catalyzed asymmetric cycloaddition reactions have been shown to be effective for accessing enantioenriched gem-difluorinated heterocycles from similar fluorinated building blocks, highlighting a pathway to chiral products. researchgate.net

Tandem reactions provide another powerful route. A strategy analogous to that used for synthesizing functionalized lactones from 3,3-dibromo-2-trifluoromethyl acrylic acid esters could be applied. rsc.org This involves an initial nucleophilic attack on the double bond or displacement of the allylic bromide, followed by an intramolecular cyclization that incorporates the gem-difluoro-bromo-alkene backbone into a new ring system. Such a sequence allows for the one-pot construction of complex heterocyclic systems from simple precursors.

Strategies for Stereoselective Introduction of Fluorinated and Brominated Moieties

Controlling stereochemistry is paramount in the synthesis of complex organic molecules, particularly for pharmaceutical applications. The structure of this compound offers multiple opportunities for stereoselective transformations.

One key strategy involves the stereoselective functionalization of the double bond. For example, a diastereoselective Mizoroki-Heck reaction, which has been demonstrated for other gem-difluoroalkenes, could be employed. nih.gov This type of reaction involves a palladium(0)-catalyzed C-F bond activation followed by migratory insertion and elimination, allowing for the stereocontrolled formation of monofluorinated 1,3-dienes. nih.gov

Another advanced approach is the stereodivergent synthesis of complex products like chiral fluorinated amino acids, which has been achieved via sequential desymmetrization of geminal difluoromethylenes and allylic substitution. researchgate.net This methodology utilizes a sophisticated ternary Pd/Cu/Li catalytic system to control the stereochemical outcome. researchgate.net Furthermore, the synthesis of chiral 2,2-gem-difluorinated homoallylic alcohols has been accomplished with high enantioselectivity (91-97% ee) through the fluoroallylboration of aldehydes using a chiral borane (B79455) reagent derived from 1,1-difluoroallene. researchgate.net These examples showcase powerful catalytic methods that could be adapted to control the stereochemistry of products derived from the this compound scaffold.

Generation of Reactive Intermediates for Downstream Transformations

The selective transformation of this compound into more reactive intermediates is a cornerstone of its synthetic utility. These intermediates can then be trapped with a wide range of electrophiles or engage in further catalytic cycles.

Organometallic Reagents: The bromine atoms can be converted into organometallic species. An indium-mediated reaction, for example, generates a nucleophilic organoindium intermediate in situ, which readily adds to aldehydes. researchgate.net It is plausible that Grignard or organolithium reagents could be formed through metal-halogen exchange, although this must be done at low temperatures to avoid side reactions. Such intermediates would be powerful nucleophiles for reaction with a broad spectrum of electrophiles.

Organopalladium Intermediates: In palladium-catalyzed cross-coupling reactions, the initial step is the oxidative addition of a palladium(0) complex into one of the carbon-bromine bonds. This forms a highly reactive organopalladium(II) intermediate, which then participates in transmetalation and reductive elimination steps to form the final product. nsf.govacs.org The differential reactivity of the vinylic versus the allylic C-Br bond could potentially allow for selective formation of distinct palladium intermediates under different conditions.

Organoboron Reagents: While typically synthesized from other precursors, it is conceivable that this compound could be converted into a borylated intermediate. Difluoroallylboron reagents are exceptionally useful in palladium-catalyzed cross-coupling reactions due to their stability and high reactivity. nsf.govresearchgate.net

Table 2: Potential Reactive Intermediates from this compound and Analogs
Intermediate TypeMethod of GenerationSubsequent Reaction TypeReference
Organoindium SpeciesReaction with Indium metalNucleophilic addition to aldehydes researchgate.net
Organopalladium SpeciesOxidative addition of Pd(0)Suzuki, Heck, or other cross-coupling nsf.govacs.orgnih.gov
Organoboron SpeciesBorylation (by analogy)Suzuki cross-coupling nsf.govresearchgate.net

Design of Novel Functional Molecules Incorporating the this compound Scaffold

The ultimate goal of using building blocks like this compound is to design and synthesize novel molecules with specific, enhanced functions for applications in medicine, agriculture, and materials science. The gem-difluoroallyl group is a "privileged" scaffold in this context for several reasons.

In medicinal chemistry, introducing a gem-difluoro group can enhance metabolic stability, improve binding affinity by acting as a hydrogen bond acceptor, and increase lipophilicity, which affects cell permeability and bioavailability. nsf.gov For example, difluorinated analogues of the natural product bryostatin (B1237437) have been synthesized and shown to retain binding affinity for their biological target, protein kinase Cα. researchgate.net This demonstrates a key design strategy: incorporating the CF2 group as a stable, non-metabolizable mimic of a different functional group.

In agrochemical design, similar principles apply, where enhanced stability and altered lipophilicity can lead to more potent and persistent pesticides or herbicides. The synthetic routes established using this scaffold allow for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies, which is a critical process in optimizing a lead compound into a viable product. mdpi.com The ability to readily construct diverse organofluorine compounds and heterocycles from this single precursor makes it an efficient tool for exploring chemical space around a desired fluorinated pharmacophore. nih.gov

Future Research Directions and Unresolved Challenges

Development of More Efficient and Atom-Economical Synthetic Routes

While methods for the synthesis of 2,3-dibromo-3,3-difluoroprop-1-ene exist, the development of more efficient and atom-economical routes remains a critical area of future research. Current synthetic approaches often involve multi-step processes that may generate significant waste. orgsyn.org For instance, the synthesis of the related compound 2,3-dibromopropene (B1205560) from 1,2,3-tribromopropane (B147538) involves a dehydrobromination reaction that is not perfectly atom-economical. orgsyn.org Future investigations should aim to develop catalytic and one-pot procedures that minimize byproduct formation and maximize the incorporation of all atoms from the starting materials into the final product. rsc.orgresearchgate.net The principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, will be central to these efforts. researchgate.net

Exploration of Novel Reactivity Modes and Catalytic Transformations

The reactivity of this compound is largely defined by the presence of its vicinal bromine atoms and the geminal fluorine atoms on the double bond. While its utility in nucleophilic substitution and cross-coupling reactions has been demonstrated, there is considerable scope for exploring novel reactivity modes. Future research could focus on uncovering new catalytic transformations that exploit the unique electronic properties of this molecule. This includes the development of novel palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, investigating its potential in cycloaddition reactions and other pericyclic processes could lead to the rapid construction of complex carbocyclic and heterocyclic frameworks.

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Probing

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The application of advanced in situ spectroscopic techniques, such as high-resolution NMR, FT-IR, and Raman spectroscopy, can provide real-time information on the formation of reactive intermediates and transition states. These techniques can help elucidate the kinetics and thermodynamics of reaction pathways, offering invaluable insights into the roles of catalysts, reagents, and solvents. Mechanistic investigations can shed light on the regio-, chemo-, and stereoselectivities observed in its reactions. researchgate.net

Integration of Predictive Computational Models for Rational Design

Computational chemistry and molecular modeling are poised to play an increasingly important role in the study of this compound. Density functional theory (DFT) calculations can be employed to predict its geometric and electronic structure, as well as to model reaction pathways and transition states. These computational models can provide a theoretical framework for understanding its reactivity and for the rational design of new catalysts and reaction conditions. For instance, computational studies could help in predicting the most favorable sites for nucleophilic or electrophilic attack, thereby guiding experimental efforts. The integration of computational predictions with experimental results will accelerate the discovery and optimization of new synthetic methods.

Expanding Applications in Complex Organic Synthesis and Chemical Biology Tools

The unique structural features of this compound make it an attractive building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Future research should focus on demonstrating its utility in the total synthesis of natural products and their analogs. Furthermore, its ability to introduce the difluoromethylene group into organic molecules makes it a valuable tool for the development of novel chemical biology probes. For example, incorporating this motif into peptides or other biomolecules could lead to new tools for studying biological processes or for the development of new therapeutic agents. researchgate.net The synthesis of trifluoromethylated and difluoromethylated amino acids, for instance, is of great interest in peptide and protein-based chemical biology. researchgate.net

Q & A

Q. What advanced methods quantify environmental degradation products of halogenated fluoropropenes?

  • Analytical techniques :
  • GC-MS with electron capture detection (ECD) for trace halogenated byproducts.
  • High-resolution mass spectrometry (HRMS) to identify transformation products (e.g., fluorinated acids).
  • Use isotopic dilution for quantification in soil/water matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.